molecular formula C9H7F3N2 B8307268 6-(3,3,3-Trifluoropropyl)pyridine-3-carbonitrile

6-(3,3,3-Trifluoropropyl)pyridine-3-carbonitrile

Cat. No. B8307268
M. Wt: 200.16 g/mol
InChI Key: UBQLSYSPXVTTAX-UHFFFAOYSA-N
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Patent
US08895733B2

Procedure details

To a solution of 6-(3,3,3-trifluoropropyl)pyridine-3-carbonitrile (Intermediate 208, 189 mg, 0.945 mmol) in EtOH (20 mL) was added potassium hydroxide (265 mg, 4.72 mmol). The solution was heated at 100 C for 6 h and then additional potassium hydroxide (53 mg, 0.94 mmol) added. After stirring for a further 3 h at 105 C, the reaction mixture was cooled to room temperature, evaporated to dryness and re-dissolved in water (20 mL). The solution was acidified to pH 3 with a 1M aq. HCl solution and extracted with EtOAc (3×25 mL). Combined organics were dried over magnesium sulfate and evaporated to dryness to afford the title compound as a light brown solid (183 mg, 89%). Method C HPLC-MS: MH+ requires m/z=220. Found: m/z=220, Rt=1.12 min (91%).
Quantity
189 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
265 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[CH2:3][CH2:4][C:5]1[N:10]=[CH:9]C(C#N)=[CH:7][CH:6]=1.[OH-:15].[K+].[CH3:17][CH2:18][OH:19]>>[F:1][C:2]([F:14])([F:13])[CH2:3][CH2:4][C:5]1[N:10]=[CH:9][C:17]([C:18]([OH:15])=[O:19])=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
189 mg
Type
reactant
Smiles
FC(CCC1=CC=C(C=N1)C#N)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CCC1=CC=C(C=N1)C#N)(F)F
Name
Quantity
265 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
53 mg
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for a further 3 h at 105 C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated at 100 C for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organics were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(CCC1=CC=C(C=N1)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 183 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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